2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆) :
- δ 1.12 ppm (t, 3H, CH₂CH₃)
- δ 3.25 ppm (q, 2H, NCH₂CH₃)
- δ 3.82 ppm (s, 3H, OCH₃)
- δ 4.27 ppm (s, 2H, CH₂Cl)
- δ 6.90–7.55 ppm (m, 8H, aromatic protons)
13C NMR (100 MHz, DMSO-d₆) :
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment | |
|---|---|---|
| 3285 | N-H stretch (amide) | |
| 1674 | C=O stretch (acetamide) | |
| 1325, 1150 | S=O asymmetric/symmetric | |
| 1095 | C-O-C (methoxy) | |
| 750 | C-Cl stretch |
UV-Vis Spectroscopy
In methanol, λₘₐₓ occurs at 275 nm (π→π* transitions in aromatic rings) and 210 nm (n→σ* transitions in sulfonamide).
Mass Spectrometry
ESI-MS (m/z): 383.0 [M+H]⁺ (calculated: 382.86). Fragmentation patterns include loss of Cl (Δm/z = 35) and cleavage of the sulfamoyl group (Δm/z = 155).
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Gas-phase DFT optimizations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap : 4.2 eV (indicating moderate reactivity)
- Electrostatic potential : Localized negative charge on sulfonyl oxygen atoms (-0.43 e) and positive charge on the chloroacetamide carbon (+0.28 e)
Table 2: Key DFT-derived parameters
| Parameter | Value |
|---|---|
| Dipole moment | 5.8 Debye |
| Bond order (C-Cl) | 0.95 |
| Natural charge on S | +1.72 |
Molecular Orbital Analysis
Frontier molecular orbitals reveal:
- HOMO : Localized on the methoxyphenyl ring and sulfamoyl group
- LUMO : Dominated by the chloroacetamide moiety
Non-covalent interaction (NCI) analysis highlights weak CH-π interactions between the ethyl group and phenyl rings, stabilizing the molecular conformation.
Properties
IUPAC Name |
2-chloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-20(13-7-5-4-6-8-13)25(22,23)14-9-10-16(24-2)15(11-14)19-17(21)12-18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATLBPWOVVIHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of the Aromatic Core
The introduction of the ethyl-phenyl-sulfamoyl group at the 5-position of the phenyl ring is typically achieved via sulfonylation. A primary amine intermediate, such as 5-amino-2-methoxyphenylacetamide, reacts with ethyl-phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Key Conditions :
Methoxylation and Chloroacetylation
Following sulfamoylation, the 2-methoxy group is introduced via O-methylation using methyl iodide or dimethyl sulfate. Subsequent acetylation with chloroacetyl chloride under basic conditions forms the final acetamide moiety.
Reaction Sequence :
- Methylation :
- Chloroacetylation :
Table 1: Optimization of Chloroacetylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | Acetone |
| Base | Et₃N | Pyridine | NaHCO₃ |
| Reaction Time (h) | 3 | 4 | 6 |
| Yield (%) | 88 | 75 | 68 |
Data adapted from analogous syntheses.
One-Pot Synthesis Strategies
Recent patents disclose one-pot methodologies to streamline production. For example, thionyl chloride (SOCl₂) serves dual roles as a chlorinating agent and dehydrating reagent, enabling sequential sulfamoylation and acetylation without intermediate isolation.
Procedure :
- Combine 5-amino-2-methoxyphenylacetamide, ethyl-phenylsulfonyl chloride, and SOCl₂ in toluene.
- Reflux at 110°C for 8–12 hours.
- Quench with ice water, extract with ethyl acetate, and concentrate.
- Recrystallize from ethanol/water (3:1).
Advantages :
- Eliminates purification between steps.
- Reduces solvent waste by 40% compared to stepwise synthesis.
- Achieves yields exceeding 90% with purity >99% (HPLC).
Industrial-Scale Production
Solvent and Catalyst Selection
Nonpolar solvents like toluene or xylene are preferred for their low cost and ease of recovery. Catalytic amounts of dimethylaminopyridine (DMAP) accelerate sulfonylation kinetics by 30%.
Table 2: Industrial Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant | Full Scale |
|---|---|---|---|
| Batch Size (kg) | 0.5 | 50 | 500 |
| Temperature (°C) | 110 | 105–115 | 110 ± 2 |
| Pressure (atm) | 1 | 1 | 1 |
| Cycle Time (h) | 12 | 14 | 16 |
| Yield (%) | 91 | 89 | 87 |
Purification Challenges
Industrial recrystallization requires careful solvent selection to balance purity and yield:
- Optimal Solvent : Ethanol/water mixtures (3:1) provide a 95% recovery rate.
- Impurities : Residual sulfonyl chlorides (<0.1%) are removed via activated carbon treatment.
Comparative Analysis of Methodologies
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Stepwise Synthesis | 4 | 72 | 98.5 | 12,000 |
| One-Pot Synthesis | 2 | 90 | 99.2 | 8,500 |
| Industrial Process | 2 | 87 | 98.8 | 7,200 |
The one-pot approach emerges as superior for small-scale production, while industrial methods prioritize cost-efficiency over maximal yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl/Acetamide Motifs
2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide Derivatives
These derivatives (e.g., 7d ) replace the ethyl-phenyl-sulfamoyl group with a thiadiazole-pyridinyl system and a 4-methoxy-phenyl substituent. In vitro antiproliferative assays (MTT) against Caco-2 cells showed IC50 values as low as 1.8 µM, outperforming 5-fluorouracil. The thiadiazole core enhances π-π stacking with biological targets, while the methoxy group improves solubility .
2-Chloro-N-[2-(4-Chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]-acetamide
This analog features a diethylsulfamoyl group and a 4-chlorophenylsulfanyl substituent. No biological data are reported, but its synthesis via nucleophilic substitution highlights shared synthetic pathways with the target compound .
Analogues with Heterocyclic Cores
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
These compounds incorporate a 1,3,4-oxadiazole ring linked to a trimethoxyphenyl group. They exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and C. albicans), attributed to the electron-rich oxadiazole and sulfanyl bridge. The trimethoxy groups enhance lipophilicity, contrasting with the target compound’s methoxy group, which may limit similar pharmacokinetic profiles .
N-(Substituted Phenyl)-2-[5-Phenyl-1,2,4-Triazol-3-ylamino]acetamides
Triazole-containing analogs (e.g., T3 , T4 ) demonstrated anticonvulsant activity via the MES model, comparable to phenytoin. The triazole ring facilitates hydrogen bonding with GABA receptors, while the acetamide moiety mimics neurotransmitter structures. The absence of a sulfamoyl group in these compounds suggests divergent therapeutic targets compared to the sulfonamide-rich target compound .
Anticancer Activity
- Thiadiazole Analogs : Enhanced activity due to planar heterocycles enabling DNA intercalation or topoisomerase inhibition .
Antimicrobial Activity
- Oxadiazole Analogs : Trimethoxyphenyl groups disrupt microbial cell walls via hydrophobic interactions .
- Target Compound: Ethyl-phenyl-sulfamoyl may mimic sulfamethoxazole, a known dihydropteroate synthase inhibitor .
Physicochemical Properties
*Predicted using Molinspiration.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide. Research has shown that these compounds exhibit varying degrees of effectiveness against different bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents on the phenyl ring displayed enhanced lipophilicity, facilitating easier penetration through cell membranes, which is crucial for antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is significantly influenced by the substituents on the phenyl ring. The following table summarizes key findings regarding different substituents and their impact on activity:
| Substituent | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Halogenated p-substituted phenyl | High | Moderate | Moderate |
| Non-halogenated | Low | Low | Low |
This indicates that the presence of halogen atoms enhances the compound's efficacy, particularly against Gram-positive organisms .
Study 1: Antimicrobial Screening
A comprehensive study conducted in 2021 evaluated twelve N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results confirmed that compounds with specific substitutions were significantly more effective against MRSA compared to others. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict and validate the biological activities through standard antimicrobial testing methods .
Study 2: Lipophilicity and Membrane Penetration
Another investigation focused on the lipophilicity of various chloroacetamides, revealing that those with higher lipophilicity could more readily penetrate bacterial membranes. This property correlates strongly with their antimicrobial efficacy, suggesting that modifications to enhance lipophilicity could lead to the development of more potent antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of substituents, such as the ethyl-phenyl-sulfamoyl and methoxy groups. Infrared (IR) spectroscopy can confirm functional groups like the acetamide C=O stretch (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?
- Methodological Answer : Multi-step synthesis often involves coupling reactions (e.g., sulfonylation or amidation). Key parameters include:
- Solvent Selection : Dichloromethane or heptane for solubility and inertness .
- Base Choice : Potassium carbonate or triethylamine to deprotonate intermediates and drive reactions to completion .
- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., acyl chloride formation) to prevent side reactions .
Monitor progress via Thin-Layer Chromatography (TLC) and isolate intermediates via recrystallization or column chromatography .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound’s solubility depends on pH due to ionizable groups (sulfonamide pKa ~10–11, acetamide pKa ~15–16). In acidic conditions (pH <3), protonation of the sulfonamide increases aqueous solubility. Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV to track decomposition products like hydrolyzed acetamide or sulfonic acid derivatives .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s sulfonamide group be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ³⁵S for sulfonamide) combined with Mass Spectrometry (MS) can track sulfur-centered reactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitutions or oxidation pathways. For example, sulfoxidation by mCPBA (meta-chloroperbenzoic acid) generates sulfoxide derivatives, confirmed via X-ray crystallography .
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modulate electronic effects .
- Heterocyclic Fusion : Attach pyrimidine or indole moieties to the sulfamoyl group to enhance binding to biological targets (e.g., kinase inhibitors) .
- Bioisosteric Replacement : Substitute the chloroacetamide group with thioacetamide or phosphonamide to improve metabolic stability .
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, methoxy protons (~δ 3.8–4.0 ppm) may shift due to steric hindrance from adjacent substituents. Compare experimental IR spectra with computational simulations (e.g., Gaussian 16) to confirm vibrational modes .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict logP (lipophilicity) and permeability (e.g., Caco-2 cell assays). Molecular docking (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic hotspots. ADMET predictors (SwissADME) estimate bioavailability and toxicity risks .
Q. How can green chemistry principles be applied to improve synthesis sustainability?
- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent. Use biocatalysts (e.g., lipases) for enantioselective amidation. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
